Regiochemical Differentiation: 7-Boc vs. 8-Boc Isomer — Identical Molecular Formula, Divergent Pharmacophoric Relevance
The target compound (CAS 1160246-92-3) is the 7-Boc regioisomer of the 2-oxa-azaspiro[4.5]decane-3-carboxylic acid scaffold, in which the Boc-protected nitrogen resides at the 7-position of the piperidine ring, directly adjacent to the spiro carbon. Its closest regioisomeric analog is 8-(tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid (CAS 1160246-86-5), which bears the nitrogen at the 8-position. Both compounds share the identical molecular formula C₁₄H₂₃NO₅ and molecular weight of 285.34 Da [1]. The 7-aza configuration maps directly onto the 1-oxa-7-azaspiro[4.5]decane scaffold utilized in Merck Sharpe & Dohme's NK-1 receptor antagonist program, where the 7-aza-1-oxa spirocyclic core was demonstrated to produce potent substance P (Neurokinin 1) receptor antagonists with superior and sustained protection from acute and delayed chemotherapy-induced emesis [2]. No comparable biological validation exists for the 8-aza regioisomer in this therapeutic context.
| Evidence Dimension | Regiochemistry of piperidine nitrogen and pharmacophoric relevance to NK-1 receptor antagonism |
|---|---|
| Target Compound Data | 7-Boc-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid; CAS 1160246-92-3; C₁₄H₂₃NO₅; MW 285.34; nitrogen at 7-position adjacent to spiro carbon |
| Comparator Or Baseline | 8-Boc-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid; CAS 1160246-86-5; C₁₄H₂₃NO₅; MW 285.34; nitrogen at 8-position, one carbon removed from spiro carbon |
| Quantified Difference | Identical MW and formula; divergent 3D spatial orientation of the protected amine. 7-aza scaffold validated in NK-1 antagonist development (IC₅₀ values reported for elaborated derivatives); 8-aza scaffold lacks equivalent biological precedent. |
| Conditions | Structural comparison based on canonical SMILES; biological precedent from published NK-1 receptor antagonist medicinal chemistry programs (Merck Sharpe & Dohme; Kulagowski et al., Org. Lett. 2001) |
Why This Matters
Procurement of the 7-Boc rather than 8-Boc regioisomer is essential when the synthetic target requires the nitrogen positioned adjacent to the spiro carbon to match the geometry of biologically validated NK-1 antagonist pharmacophores, avoiding the risk of synthesizing an inactive regioisomer.
- [1] ChemSpace. 8-[(tert-butoxy)carbonyl]-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid. CAS 1160246-86-5. View Source
- [2] Kulagowski, J. J.; Curtis, N. R.; Swain, C. J.; Williams, B. J. Stereocontrolled Syntheses of Epimeric 3-Aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane NK-1 Receptor Antagonist Precursors. Org. Lett. 2001, 3 (5), 667–670. PMID: 11259032. View Source
